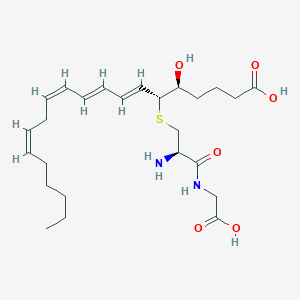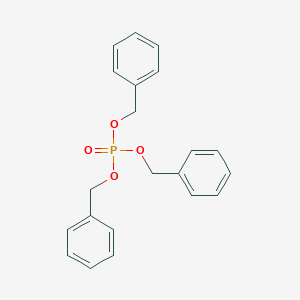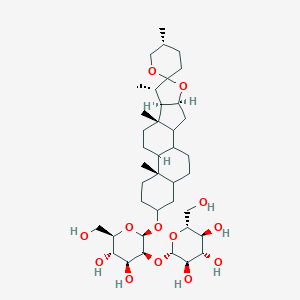
2,4-Dichloro-7-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methyl-1,3-benzothiazole (DMBT) is a synthetic compound that belongs to the family of benzothiazoles. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methyl-1,3-benzothiazole is not fully understood. However, it is believed that 2,4-Dichloro-7-methyl-1,3-benzothiazole acts as a chelator for metal ions, which allows it to bind to metal ions and form stable complexes. The fluorescence of 2,4-Dichloro-7-methyl-1,3-benzothiazole is quenched when it binds to metal ions, which allows for the detection of metal ions.
Biochemische Und Physiologische Effekte
2,4-Dichloro-7-methyl-1,3-benzothiazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant effects on cell viability. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize, stable, and has a high degree of selectivity for metal ions. However, 2,4-Dichloro-7-methyl-1,3-benzothiazole has several limitations as well. It has poor water solubility, which can limit its use in aqueous environments. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has limited sensitivity for some metal ions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 2,4-Dichloro-7-methyl-1,3-benzothiazole research. One potential direction is the development of new fluorescent probes based on 2,4-Dichloro-7-methyl-1,3-benzothiazole for the detection of other metal ions. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole could be used in the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole.
Conclusion
In conclusion, 2,4-Dichloro-7-methyl-1,3-benzothiazole is a synthetic compound that has unique properties and applications in scientific research. It can be synthesized through a simple method and has been extensively used as a fluorescent probe for the detection of metal ions. While the mechanism of action and biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole are not fully understood, it has shown promising results in anti-inflammatory properties. Further research is needed to fully understand the potential of 2,4-Dichloro-7-methyl-1,3-benzothiazole in scientific research.
Synthesemethoden
2,4-Dichloro-7-methyl-1,3-benzothiazole can be synthesized through the reaction of 2-chloro-7-methyl-1,3-benzothiazole with thionyl chloride and then reacting the resulting product with sodium hydroxide. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-methyl-1,3-benzothiazole has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It has also been used in the synthesis of new organic materials, such as polymers and liquid crystals. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been used as a precursor in the synthesis of drugs and other bioactive molecules.
Eigenschaften
CAS-Nummer |
126920-73-8 |
|---|---|
Produktname |
2,4-Dichloro-7-methyl-1,3-benzothiazole |
Molekularformel |
C8H5Cl2NS |
Molekulargewicht |
218.1 g/mol |
IUPAC-Name |
2,4-dichloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |
InChI-Schlüssel |
LELHGIDYEICASF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
Synonyme |
Benzothiazole, 2,4-dichloro-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















